1,4-Dibromo-2-butene
Overview
Description
Crystals or white crystalline solid. (NTP, 1992)
Scientific Research Applications
Synthesis of Organic Compounds
1,4-Dibromo-2-butene is utilized in the synthesis of various organic compounds. A notable method involves a two-step process where this compound undergoes cuprate addition, yielding 3-alkyl-4-bromo-1-butene, a product of S(N)2' substitution. Subsequent dehydrohalogenation leads to the formation of 2-alkyl-1,3-butadienes, demonstrating the compound's utility in organic synthesis processes (Sen, Singh & Sieburth, 2009).
Biostability Enhancement in Polymers
In the field of polymer science, this compound derivatives, specifically 2-Butene-1,4-diol, have been used to enhance the biostability of poly(ether)urethanes (PEUs). By introducing carbon-carbon double bonds into the PEU structure, the derivatives serve as scavengers for free radicals, which are typically responsible for oxidative biodegradation. This adjustment results in improved surface degradation resistance in biostability tests and maintains blood compatibility, making it a significant advancement in polymer biostability (Hsu & Chen, 1999).
Reactions with π-Bonds
This compound has been involved in studies exploring the reactivity of compounds with π-bonds. For instance, the reaction of a specific disilyne compound with cis- and trans-butenes produced corresponding 3,4-dimethyl-1,2-disilacyclobutenes. These reactions proceed in a stereospecific manner, offering insights into the interactions between the LUMO (πin*) of the disilyne and the HOMO of 2-butene. The resulting theoretical calculations and reaction pathways provide valuable information for understanding and utilizing reactions involving π-bonds (Kinjo et al., 2007).
Electrochemical Reduction
Research has also been conducted on the electrochemical reduction of 1,4-dihalobutanes, including this compound, at carbon cathodes in dimethylformamide. This study revealed the formation of various products based on the specific 1,4-dihalobutane and the chosen potential, highlighting the compound's role in diverse electrochemical reactions and its potential applications in various chemical synthesis processes (Pritts & Peters, 1995).
Mechanism of Action
Target of Action
1,4-Dibromo-2-butene is primarily used as a reagent in the preparation of diaminoalkenes through copper-mediated diamination reactions . It’s also used in the synthesis of various pharmaceutical intermediates .
Mode of Action
This compound interacts with its targets through electrophilic addition reactions. For instance, it reacts with atactic poly (2-vinylpyridine), leading to the formation of long-range 3D molecular ordering in polymer chains . This interaction results in changes in the molecular structure of the target, which can influence its function and properties.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various pharmaceutical intermediates . The downstream effects of these pathways would depend on the specific intermediates being synthesized and their roles in biological systems.
Pharmacokinetics
Its physical and chemical properties such as its melting point (48-51 °c), boiling point (205 °c), and density (19393 g/mL at 25 °C) can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it’s involved in. For instance, when it reacts with atactic poly (2-vinylpyridine), it leads to the formation of long-range 3D molecular ordering in polymer chains . This can influence the properties of the resulting polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it may be sensitive to exposure to light and air . Therefore, it’s typically stored in conditions between 2-8°C to maintain its stability .
Future Directions
While specific future directions for 1,4-Dibromo-2-butene are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of antimicrobial superabsorbers and in the investigation of the metabolism of halopropanes . This suggests potential future applications in the development of antimicrobial materials and in environmental science.
Properties
IUPAC Name |
(E)-1,4-dibromobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLHIUHKIVPAB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8024941 | |
Record name | (E)-1,4-Dibromo-2-butene | |
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Molecular Weight |
213.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
397 °F at 760 mmHg (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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CAS No. |
821-06-7, 6974-12-5 | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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Record name | trans-1,4-Dibromo-2-butene | |
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Record name | 2-Butene, 1,4-dibromo-, (2E)- | |
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Record name | 2-Butene, 1,4-dibromo- | |
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Record name | 2-Butene, 1,4-dibromo-, (2E)- | |
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Record name | (E)-1,4-Dibromo-2-butene | |
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Record name | (E)-1,4-dibromobut-2-ene | |
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Record name | 1,4-dibromobut-2-ene | |
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Melting Point |
128.1 °F (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.
A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of this compound and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []
ANone: Yes, this compound exists as both cis and trans isomers.
A: The cis and trans isomers of this compound exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []
ANone: this compound is a versatile reagent used for:
ANone: this compound is a key monomer in the synthesis of various polymers:
ANone: Polymers synthesized from this compound can exhibit a range of properties:
ANone: The stereochemistry of this compound, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:
ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from this compound demonstrate catalytic activity in various reactions:
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